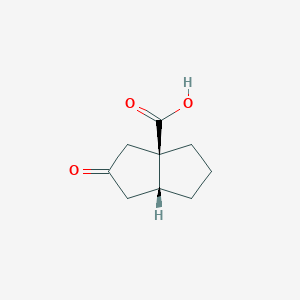

rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.192. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic and Structural Chemistry

Synthesis and Structural Analysis : Compounds structurally related to rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid have been synthesized and analyzed for their unique structural properties. For instance, enantiomerically pure 1-phenyl-2-carboxyethylphosphonic acid and its derivatives were prepared via diastereoselective alkylation, highlighting the intricate synthetic routes possible with such compounds. The X-ray crystal structure analysis provided insights into the three-dimensional pattern of intermolecular hydrogen bonding, emphasizing the compound's potential as a scaffold for further chemical modification (Gardner et al., 2002).

Crystallization and Structural Elucidation : The crystallization and structural elucidation of halogenated carboxylic acids, such as 2-bromo-3-methylbutyric acid, have been reported to understand better the hydrogen bonding motifs, packing modes, and preferred conformations in solid-state structures. These studies can shed light on the fundamental interactions governing the assembly and stability of molecular architectures (Seidel et al., 2020).

Biological and Pharmacological Applications

Metabolic Enzyme Inhibition : Rosmarinic acid, a compound related by its polyphenolic nature and potential biological activity, has been shown to inhibit several metabolic enzymes, including glutathione S-transferase, lactoperoxidase, acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes. This demonstrates the potential of structurally complex carboxylic acids and their derivatives in modulating key biological pathways and processes with implications for therapeutic applications (Gülçin et al., 2016).

Retinoic Acid Signalling : Studies on retinoic acid and its receptors, such as RAR-α and PPAR-γ, highlight the intricate roles these molecules play in gene transcription regulation through the formation of heterodimers with retinoid-X receptors. Understanding the interactions and signalling pathways of these receptors, facilitated by compounds like retinoic acid, contributes to our knowledge of developmental biology and the potential for targeted therapies (Westin et al., 1998).

Mechanism of Action

Target of Action

Similar compounds have been found to target bacterial type iia topoisomerases, dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Inhibitors targeting the atp-binding subunits of dna gyrase (gyrb) and topoisomerase iv (pare) have been shown to have broad-spectrum antibacterial activity . It’s possible that rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid may interact with these targets in a similar manner.

Biochemical Pathways

Inhibitors of dna gyrase and topoisomerase iv typically disrupt dna replication, leading to bacterial cell death .

Result of Action

Inhibitors of dna gyrase and topoisomerase iv typically cause bacterial cell death by disrupting dna replication .

Properties

IUPAC Name |

(3aR,6aR)-5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-7-4-6-2-1-3-9(6,5-7)8(11)12/h6H,1-5H2,(H,11,12)/t6-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHAOFSDMDOEGL-HZGVNTEJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC2(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC(=O)C[C@@]2(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)

![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)

![Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate](/img/structure/B2504128.png)